An In-depth Technical Guide to the Chemical Properties of Ethyl 5-trifluoroacetyl-2-furanoate
An In-depth Technical Guide to the Chemical Properties of Ethyl 5-trifluoroacetyl-2-furanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-trifluoroacetyl-2-furanoate is a fascinating heterocyclic compound that holds significant potential in medicinal chemistry and materials science. The incorporation of a trifluoroacetyl group onto the furan scaffold introduces unique electronic properties that can modulate biological activity and chemical reactivity.[1][2] The furan nucleus is a common motif in a multitude of pharmacologically active compounds, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5] The strong electron-withdrawing nature of the trifluoroacetyl group can enhance the interaction of the molecule with biological targets and influence its metabolic stability. This guide provides a comprehensive overview of the chemical properties of Ethyl 5-trifluoroacetyl-2-furanoate, including its synthesis, spectroscopic characterization, and predicted reactivity, to support its application in research and development.
Molecular Structure and Physicochemical Properties
Ethyl 5-trifluoroacetyl-2-furanoate possesses a core furan ring substituted with an ethyl ester at the 2-position and a trifluoroacetyl group at the 5-position. The presence of these functional groups dictates its physical and chemical behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃O₄ | N/A |
| Molecular Weight | 236.15 g/mol | N/A |
| Boiling Point | 294.9°C at 760 mmHg (Predicted) | [6] |
| Density | 1.352 g/cm³ (Predicted) | [6] |
| Flash Point | 132.1°C (Predicted) | [6] |
Note: Some physical properties are predicted as experimental data for this specific compound is limited. These predictions are based on computational models.
Synthesis of Ethyl 5-trifluoroacetyl-2-furanoate
A plausible and efficient method for the synthesis of Ethyl 5-trifluoroacetyl-2-furanoate is the Friedel-Crafts acylation of ethyl 2-furoate with trifluoroacetic anhydride.[7][8][9] This electrophilic aromatic substitution reaction is a well-established method for introducing acyl groups onto aromatic rings.[7] The furan ring is sufficiently electron-rich to undergo acylation, and the reaction is typically catalyzed by a Lewis acid or a strong protic acid.[10]
Proposed Synthetic Protocol: Friedel-Crafts Acylation
This protocol describes a general procedure for the synthesis of Ethyl 5-trifluoroacetyl-2-furanoate. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
-
Ethyl 2-furoate
-
Trifluoroacetic anhydride
-
A suitable catalyst (e.g., trifluoroacetic acid, a Lewis acid like AlCl₃ or BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl 2-furoate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add the catalyst (e.g., a catalytic amount of trifluoroacetic acid) to the solution.[11][12]
-
Slowly add trifluoroacetic anhydride dropwise to the stirred solution via the dropping funnel.[13]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure Ethyl 5-trifluoroacetyl-2-furanoate.
Diagram of the Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of Ethyl 5-trifluoroacetyl-2-furanoate.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the two protons on the furan ring.
-
Ethyl group: A quartet at approximately δ 4.4 ppm (2H, -OCH₂ CH₃) and a triplet at approximately δ 1.4 ppm (3H, -OCH₂CH₃ ).
-
Furan ring protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at the 3- and 4-positions. The electron-withdrawing trifluoroacetyl and ester groups will deshield these protons, shifting them downfield. The coupling constant between these two protons (³JHH) is expected to be around 3-4 Hz.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display nine distinct signals corresponding to each carbon atom in the molecule.
-
Carbonyl carbons: Two signals in the downfield region (δ 160-190 ppm), one for the ester carbonyl and one for the ketone carbonyl of the trifluoroacetyl group.[14]
-
Furan ring carbons: Four signals in the aromatic region (δ 110-160 ppm). The carbons attached to the electron-withdrawing groups (C2 and C5) will be shifted further downfield.[14]
-
Trifluoromethyl carbon: A quartet due to coupling with the three fluorine atoms.
-
Ethyl group carbons: Two signals in the upfield region, one for the -OCH₂ - carbon (around δ 60-65 ppm) and one for the -CH₃ carbon (around δ 14-15 ppm).[15]
¹⁹F NMR Spectroscopy (Predicted)
The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds.[16][17] For Ethyl 5-trifluoroacetyl-2-furanoate, a single sharp singlet is expected for the three equivalent fluorine atoms of the trifluoroacetyl group. The chemical shift is anticipated to be in the range of -70 to -80 ppm (relative to CFCl₃).[18][19] The exact chemical shift can be influenced by the solvent and the electronic environment of the furan ring.[18]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
-
C=O stretching (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C=O stretching (ketone): A strong absorption band around 1680-1700 cm⁻¹.
-
C-F stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹.
-
C-O stretching (ester and furan): Absorption bands in the fingerprint region (1000-1300 cm⁻¹).
-
Furan ring C=C and C-H stretching: Characteristic bands in the aromatic region.
Mass Spectrometry (MS) (Predicted)
The mass spectrum (electron ionization) is expected to show the molecular ion peak (M⁺) at m/z 236. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and the trifluoroacetyl group (-COCF₃). A prominent peak at m/z 69 corresponding to the [CF₃]⁺ ion is also anticipated.
Chemical Reactivity
The chemical reactivity of Ethyl 5-trifluoroacetyl-2-furanoate is governed by the interplay of the electron-rich furan ring and the two strong electron-withdrawing substituents.
Electrophilic Aromatic Substitution
The furan ring is generally susceptible to electrophilic attack, preferentially at the C3 and C4 positions, as the C2 and C5 positions are substituted.[10][20] However, the presence of the strongly deactivating trifluoroacetyl and ethyl ester groups will significantly reduce the nucleophilicity of the furan ring, making further electrophilic substitution reactions challenging.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the furan ring, enhanced by the electron-withdrawing groups, could make it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the substituents.[21][22] For instance, a strong nucleophile might be able to displace a leaving group at the 3 or 4 position if one were present.
Reactions of the Carbonyl Groups
-
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.[23][24][25][26] The trifluoroacetyl group is generally more stable to hydrolysis than a standard acetyl group.
-
Reduction: The ketone of the trifluoroacetyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). The ester group can also be reduced under stronger conditions (e.g., with LiAlH₄) to the corresponding primary alcohol.
Diels-Alder Reaction
Furan and its derivatives can act as dienes in Diels-Alder reactions.[6][27][28][29][30] The aromaticity of the furan ring reduces its reactivity in this [4+2] cycloaddition. The presence of electron-withdrawing groups on the furan ring generally decreases its reactivity in normal electron-demand Diels-Alder reactions.[30] Therefore, Ethyl 5-trifluoroacetyl-2-furanoate is expected to be a relatively poor diene.
Diagram of Potential Reactivity Pathways
Caption: Predicted reactivity pathways for Ethyl 5-trifluoroacetyl-2-furanoate.
Potential Applications in Drug Discovery and Materials Science
The unique combination of a furan core and a trifluoroacetyl group suggests several potential applications for Ethyl 5-trifluoroacetyl-2-furanoate.
-
Medicinal Chemistry: Furan derivatives are known to possess a wide range of pharmacological activities.[2][3][4][5] The trifluoromethyl group is a common motif in many pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability. Therefore, Ethyl 5-trifluoroacetyl-2-furanoate could serve as a valuable building block for the synthesis of novel therapeutic agents.[1]
-
Agrochemicals: Similar to pharmaceuticals, the trifluoromethyl group is prevalent in modern agrochemicals. This compound could be a precursor for new herbicides, fungicides, or insecticides.
-
Materials Science: Furan-based polymers are gaining interest as bio-based alternatives to petroleum-derived plastics.[31] While the direct polymerization of this molecule is not straightforward, it could be chemically modified to produce monomers for novel polymers with tailored properties, such as enhanced thermal stability or specific optical characteristics.
Safety and Handling
While a specific safety data sheet (SDS) for Ethyl 5-trifluoroacetyl-2-furanoate is not widely available, it should be handled with the standard precautions for laboratory chemicals.[6] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
Conclusion
Ethyl 5-trifluoroacetyl-2-furanoate is a promising heterocyclic compound with a unique substitution pattern that imparts interesting chemical properties. While detailed experimental data is currently limited, this guide provides a comprehensive overview based on established chemical principles and data from related structures. Its synthesis via Friedel-Crafts acylation appears feasible, and its reactivity is characterized by the interplay of the electron-deficient furan ring and the two carbonyl functionalities. The predicted spectroscopic data provides a basis for its characterization. The potential applications of this molecule in drug discovery and materials science warrant further investigation, making it a compound of significant interest for researchers in these fields.
References
- Lookchem.
- MDPI. Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes.
- ACS Publications. First Asymmetric Diels−Alder Reactions of Furan and Chiral Acrylates. Usefulness of Acid Heterogeneous Catalysts. The Journal of Organic Chemistry.
- ACS Publications. Diels–Alder Reaction of Biofuran Derivatives and Cycloolefin for Directional Synthesis of Fused Ring Hydrocarbon High Density Jet Fuel.
- Benchchem.
- MDPI.
- Pharmacological activity of furan deriv
- Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2013).
- Wikipedia. Friedel–Crafts reaction.
- ResearchGate.
- ResearchGate. Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)
- Google Patents.
- AZoM.
- Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
- Organic Chemistry Portal. Trifluoroacetamides.
- Organic Chemistry Portal.
- ResearchGate. Synthesis of Furans via Rhodium(II)
- Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.
- Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo.
- Furan: A Promising Scaffold for Biological Activity.
- Sigma-Aldrich.
- Quora.
- Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. (2024).
- PubChem.
- Furan: A Promising Scaffold for Biological Activity. (2024).
- Chemical Journal of Chinese Universities. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. (1993).
- NIST WebBook. 2-Furancarboxylic acid, ethyl ester.
- ChemicalBook.
- YouTube. Furan | Aromatic Nucleophilic Substitution Reaction | Problem | Question | Solved. (2023).
- Semantic Scholar. Furan Derivatives 90. A New Nucleophilic Substitution in Furan Series.
- PMC. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes.
- Semantic Scholar. Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)
- ResearchGate. (PDF) Nucleophilic substitution in the side chain of five membered heterocycles. II. Reaction of furan, thiophene and benzene sulphonyl chlorides with aniline in acetonitrile and benzene. (1976).
- ResearchGate. (PDF)
- MDPI.
- NIH.
- PubMed.
- ResearchGate. (PDF)
- NIH.
- PubChem.
- Efficient Depolymerization of Poly(ethylene 2,5-furano
- YouTube. Disconnecting with a sneaky furan? (2023).
- MDPI. Synthesis of Poly(ethylene furanoate)
Sources
- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. youtube.com [youtube.com]
- 11. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones [cjcu.jlu.edu.cn]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Ethyl fluoroacetate(459-72-3) 13C NMR [m.chemicalbook.com]
- 16. azom.com [azom.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
- 20. quora.com [quora.com]
- 21. Furan Derivatives 90. A New Nucleophilic Substitution in Furan Series | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Enzymatic hydrolysis of poly(ethylene furanoate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Efficient Depolymerization of Poly(ethylene 2,5-furanoate) Using Polyester Hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. mdpi.com [mdpi.com]
